molecular formula C6H9N3O6 B3045307 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 10471-40-6

1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No. B3045307
CAS RN: 10471-40-6
M. Wt: 219.15 g/mol
InChI Key: JNSHFFNQBOCKJC-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s molecular formula, molecular weight, and structural formula. The IUPAC name is also important for unambiguous identification.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc. Crystallography can provide information about the 3D arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc.


Safety And Hazards

Material Safety Data Sheets (MSDS) provide information about the hazards of a chemical, along with first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, and physical and chemical properties.


Future Directions

This involves predicting or proposing future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.


properties

IUPAC Name

1,3,5-tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O6/c10-1-7-4(13)8(2-11)6(15)9(3-12)5(7)14/h10-12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSHFFNQBOCKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=O)N(C(=O)N(C1=O)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499339
Record name 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

CAS RN

10471-40-6
Record name 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 3
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 4
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 5
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 6
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

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